Comparative Potency: Ledipasvir Diacetone vs. Daclatasvir in JFH1/3a-NS5A Replicon Assay
In a head-to-head comparison against the JFH1/3a-NS5A chimeric replicon, Daclatasvir (DCV) demonstrated significantly higher potency than the active moiety of Ledipasvir diacetone (GS-5885) . While Ledipasvir is known for its high potency against genotype 1, this specific assay reveals a differential activity profile against this particular genotype 3a construct, which is critical information for researchers studying pan-genotypic activity or specific resistance mechanisms.
| Evidence Dimension | Antiviral Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 141 nM |
| Comparator Or Baseline | Daclatasvir (DCV) EC50 = 0.52 nM |
| Quantified Difference | ~271-fold lower potency for Ledipasvir diacetone in this model |
| Conditions | JFH1/3a-NS5A chimeric replicon cell culture |
Why This Matters
This data directly informs compound selection for studies on HCV genotype 3a, indicating that Daclatasvir, not Ledipasvir, is the more potent tool compound for this specific genotype.
